molecular formula C27H24N2O2S B560395 JGB1741 CAS No. 1256375-38-8

JGB1741

Cat. No. B560395
CAS RN: 1256375-38-8
M. Wt: 440.561
InChI Key: FWUWBVFRROBPPF-XLNRJJMWSA-N
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Description

JGB1741 is a small molecule inhibitor of SIRT1 . It shows relatively weak inhibition for SIRT2 and SIRT3 . It’s involved in gene regulation relevant to longevity, cancer, gene regulation, energy homeostasis, and apoptosis .


Molecular Structure Analysis

The molecular formula of this compound is C27H24N2O2S . The formal name is 4,5,6,7-tetrahydro-2-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(phenylmethyl)-benzo[b]thiophene-3-carboxamide .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a solubility of 0.14 mg/ml in DMF and 0.2 mg/ml in DMSO .

properties

IUPAC Name

N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTIXRJWHKMWCH-STBIYBPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: The research highlights sesamin's potential to promote neurite outgrowth, particularly in the presence of insufficient nerve growth factor (NGF). How does JGB1741 contribute to understanding sesamin's mechanism of action?

A1: The study demonstrates that sesamin increases SIRT1 protein levels, a crucial regulator of neurogenesis []. To investigate whether SIRT1 activity is directly involved in sesamin's neuritogenic effects, researchers employed this compound, a specific SIRT1 inhibitor. By blocking SIRT1 activity with this compound, the researchers observed a significant reduction in sesamin's ability to promote neurite outgrowth. This finding suggests that sesamin's positive impact on neurogenesis is, at least in part, mediated through SIRT1 modulation. Essentially, this compound served as a critical tool to confirm the involvement of the SIRT1 pathway in sesamin's mechanism of action.

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